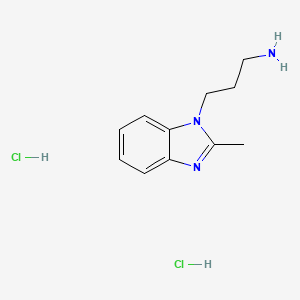
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-aminedihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-aminedihydrochloride typically involves the reaction of 2-methyl-1H-1,3-benzodiazole with a suitable propan-1-amine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce various amine derivatives.
Applications De Recherche Scientifique
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-aminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-aminedihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanamide
- 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid
- 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile
Uniqueness
Compared to similar compounds, 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-aminedihydrochloride may exhibit unique properties such as enhanced biological activity or improved stability under certain conditions. These characteristics make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
2803863-33-2 |
|---|---|
Formule moléculaire |
C11H17Cl2N3 |
Poids moléculaire |
262.18 g/mol |
Nom IUPAC |
3-(2-methylbenzimidazol-1-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C11H15N3.2ClH/c1-9-13-10-5-2-3-6-11(10)14(9)8-4-7-12;;/h2-3,5-6H,4,7-8,12H2,1H3;2*1H |
Clé InChI |
ZMQVYQQQCCNQNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2N1CCCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


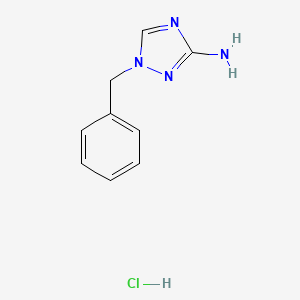
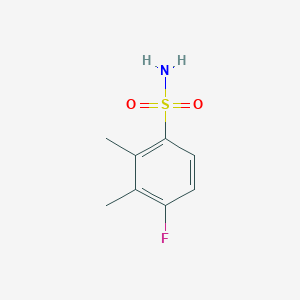
amine](/img/structure/B13583639.png)
![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-amine](/img/structure/B13583650.png)
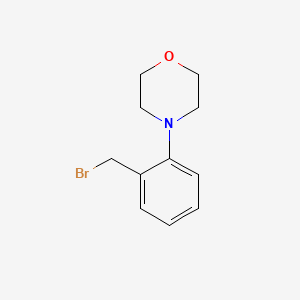
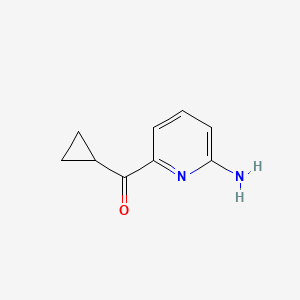
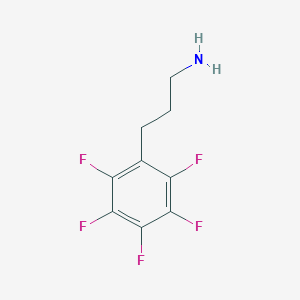
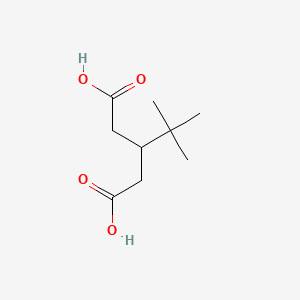

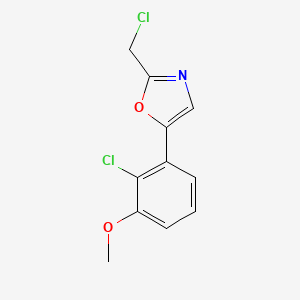
![2-(4-chlorobenzenesulfonamido)-N-[5-(dimethylamino)pyridin-2-yl]-2-phenylacetamide](/img/structure/B13583695.png)



